Product packaging for Mesitylene-d12(Cat. No.:CAS No. 69441-16-3)

Mesitylene-d12

Cat. No.: B1586286
CAS No.: 69441-16-3
M. Wt: 132.26 g/mol
InChI Key: AUHZEENZYGFFBQ-ZPMNDIOMSA-N
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Description

Foundational Role of Isotopic Labeling in Contemporary Chemical Research

Isotopic labeling is a technique in which one or more atoms in a molecule are substituted with an isotope of the same element. creative-proteomics.comwikipedia.org This method allows scientists to track the movement and transformation of molecules through a chemical reaction, metabolic pathway, or biological system. wikipedia.orgstudysmarter.co.uk Isotopes are variants of a chemical element that possess the same number of protons but a different number of neutrons, giving them a different atomic mass but nearly identical chemical properties. metwarebio.com The technique can involve stable, non-radioactive isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), or radioactive isotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). musechem.com

The core principle of isotopic labeling is that the labeled molecules behave almost identically to their unlabeled counterparts in chemical and biological processes. metwarebio.com However, the difference in mass or radioactivity allows them to be detected and distinguished by analytical methods. musechem.com For stable isotopes, detection is commonly achieved through mass spectrometry (MS), which separates ions based on their mass-to-charge ratio, and nuclear magnetic resonance (NMR) spectroscopy, which detects differences in nuclear spin properties. wikipedia.orgmetwarebio.com

This ability to trace molecules provides unparalleled insight into dynamic processes at a molecular level. studysmarter.co.uk In chemistry, it is indispensable for elucidating complex reaction mechanisms by determining which atoms are involved in bond-breaking and bond-forming steps. wikipedia.org In biochemistry and pharmaceutical research, isotopic labeling is crucial for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates, offering precise information on metabolic pathways and the stability of new chemical entities. musechem.cominvivochem.com This foundational technique underpins a vast array of advanced research, from metabolic flux analysis in cells to the study of protein-protein interactions. creative-proteomics.com

Overview of Mesitylene-d12 as a Prototypical Deuterated Solvent and Probe

This compound, also known as 1,3,5-trimethylbenzene-d12, is a deuterated aromatic hydrocarbon with the chemical formula C₉D₁₂. It is the isotopically labeled form of mesitylene (B46885), where all twelve hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. smolecule.comsigmaaldrich.com This substitution gives it unique properties that make it a valuable tool in specialized areas of chemical research.

The primary and most common application of this compound is as a solvent in NMR spectroscopy. isotope.com In ¹H NMR, which is used to determine the structure of organic molecules by observing the hydrogen nuclei (protons), the signal from a standard hydrogen-containing solvent can overwhelm the signals from the sample being analyzed. By using a deuterated solvent like this compound, the large solvent signal is eliminated from the ¹H NMR spectrum, allowing for a clear and unobstructed view of the signals from the analyte. smolecule.com

Beyond its role as a passive solvent, this compound also functions as a specialized medium or "probe" for studying supramolecular chemistry. Researchers have used this compound as the solvent environment for studying self-assembled molecular capsules. smolecule.comnih.gov In these studies, the inert, deuterated environment allows for the precise NMR observation of guest molecules encapsulated within these nanostructures. This has enabled detailed investigations into molecular recognition, the stabilization of reactive intermediates, and even reversible chemical reactions occurring within the confined space of a capsule. nih.govresearchmap.jp For instance, studies conducted in this compound have demonstrated that encapsulated molecules can be protected from external reactants and that the capsule can favor the formation of an otherwise unstable molecular isomer. nih.govresearchmap.jp

Data and Research Findings

Physicochemical Properties of this compound

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₉D₁₂ or C₆D₃(CD₃)₃
Molecular Weight 132.27 g/mol
CAS Number 69441-16-3
Appearance Colorless Liquid
Density 0.947 g/mL at 25 °C
Refractive Index n20/D 1.496
Isotopic Purity ≥98 atom % D

Data sourced from references sigmaaldrich.comisotope.commedchemexpress.cnnih.gov.

Selected Research Applications of this compound

This compound has been instrumental as a solvent in various advanced research studies, particularly in supramolecular chemistry and NMR-based mechanistic studies.

Research AreaSpecific ApplicationKey FindingReference(s)
Supramolecular Chemistry ¹H NMR solvent for studying self-assembled cylindrical capsules.Enabled the characterization of the capsule and demonstrated its ability to encapsulate and stabilize reactive molecules like dibenzoyl peroxide. nih.gov
Reaction Dynamics Solvent for observing a reversible ring/chain isomerization within a molecular capsule.The encapsulated environment shifted the equilibrium to favor the cyclic isomer (oxazine), a form that is minor in the bulk solution. researchmap.jp
Host-Guest Chemistry Used as the medium for ¹H NMR analysis of guest molecules inside expanded capsules.Allowed for the observation of "social isomers"—different arrangements of guest molecules within the host capsule. pnas.org
Materials Science Solvent for the decomposition of organometallic precursors to form metal alloys.Utilized in NMR monitoring of the co-hydrogenolysis of copper and aluminum compounds to synthesize CuAl₂. wiley-vch.de
Molecular Recognition Employed as the solvent to probe the interior surface of a synthetic receptor using arylpyridines as guests.The inert solvent allowed for detailed NMR analysis, revealing a delicate balance of attractions and repulsions governing guest recognition. researchmap.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12 B1586286 Mesitylene-d12 CAS No. 69441-16-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-trideuterio-2,4,6-tris(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12/c1-7-4-8(2)6-9(3)5-7/h4-6H,1-3H3/i1D3,2D3,3D3,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHZEENZYGFFBQ-ZPMNDIOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369905
Record name Mesitylene-d12
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69441-16-3
Record name Mesitylene-d12
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69441-16-3
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Methodological Aspects of Mesitylene D12 Preparation and Application

Synthetic Routes to Mesitylene-d12

The synthesis of this compound (C9D12), also known as 1,3,5-trimethylbenzene-d12, involves the substitution of hydrogen atoms with deuterium (B1214612). smolecule.com This isotopic labeling imparts unique properties to the molecule, making it highly useful in research and analytical chemistry.

Deuteration Strategies for Aromatic Hydrocarbons

Several methods exist for the deuteration of aromatic hydrocarbons like mesitylene (B46885). A common approach is through hydrogen-deuterium exchange reactions. This can be achieved using deuterated reagents or solvents under specific catalytic conditions. smolecule.com For instance, acid-mediated exchange is a long-standing method, though it often requires high temperatures and strong acids, which can limit its applicability with sensitive functional groups.

Modern advancements in organometallic chemistry have led to the development of more efficient and selective deuteration methods. These techniques often utilize transition metal catalysts that can activate C-H bonds under milder conditions, allowing for greater functional group tolerance. nanalysis.com Another strategy involves the catalytic hydrogenation of aromatic compounds using deuterium gas. smolecule.com Researchers have also developed methods utilizing hexafluorophosphate (B91526) in deuterated 1,1,1,3,3,3-hexafluoroisopropanol (HFIP-d1) and D2O to achieve hydrogen isotope exchange in aromatic compounds under ambient conditions. nih.govchemrxiv.org

A specific example of a synthetic route is the reaction of mesitylene with a deuterated acid, such as deuterated sulfuric acid, in the presence of a deuterated solvent. The general principle involves the electrophilic substitution of hydrogen atoms on the aromatic ring with deuterium ions from the acid.

Deuteration Method Description Key Features
Acid-Mediated Exchange Employs strong deuterated acids to replace aromatic protons. One of the oldest methods; may require harsh conditions.
Catalytic Hydrogenation Uses deuterium gas (D2) and a metal catalyst. smolecule.comOffers a direct route to deuteration. smolecule.com
Transition Metal Catalysis Utilizes organometallic complexes to facilitate H/D exchange. nanalysis.comAllows for milder reaction conditions and improved selectivity.
Hexafluorophosphate-Triggered HIE Employs catalytic hexafluorophosphate in a fluorinated environment. nih.govchemrxiv.orgEnables efficient deuteration at room temperature. nih.govchemrxiv.org

Derivatization from Mesitylene Core Structures in Complex Synthesis

The mesitylene core is a versatile scaffold in the synthesis of more complex molecules. Its derivatives are utilized in the creation of ligands for organometallic chemistry and in the construction of larger molecular architectures. wikipedia.org For example, tris-amino derivatives of mesitylene have been used as capping structures in the synthesis of iron-sequestering agents. nih.gov The steric bulk of the mesityl group can be exploited to stabilize metal centers in low oxidation states or with low coordination numbers. wikipedia.org

In the context of complex synthesis, the this compound core can be incorporated into larger molecules to serve as an isotopic label. This allows researchers to track the molecule's fate in subsequent reactions or to probe its structure using techniques like NMR spectroscopy. The synthesis of these complex deuterated molecules often involves multi-step sequences where the deuterated mesitylene unit is introduced early on. For instance, a tri-substituted mesitylene derivative can be synthesized and then further modified to create sterically hindered ligands.

Integration of this compound in Reaction Media

Deuterated solvents are indispensable in modern chemistry, particularly for their role in creating controlled reaction environments and for analytical purposes like NMR spectroscopy. tengerchemical.comtengerchemical.com this compound, with its unique properties, serves as a specialized solvent in various chemical transformations.

Role as a Solvent in Organometallic and Organic Transformations

This compound is employed as a solvent in a range of organometallic and organic reactions. smolecule.comescholarship.org Its non-polar, aromatic nature makes it a suitable medium for dissolving non-polar reactants and reagents. solubilityofthings.com It has been utilized as a solvent in reactions such as nucleophilic substitutions, hydrosilylations, and ether reductive cleavage reactions. smolecule.com The electron-donating methyl groups on the mesitylene ring can help stabilize intermediates in certain reactions. smolecule.com

In organometallic chemistry, mesitylene itself can act as a ligand. wikipedia.orgcoherentmarketinsights.com When this compound is used as the solvent, it can sometimes participate in the reaction, leading to the formation of deuterated organometallic complexes. acs.org Its use as a solvent is particularly valuable in studies aiming to understand reaction mechanisms, where the absence of proton signals from the solvent simplifies the analysis of NMR spectra of the reaction mixture. synmr.insynmr.in For example, it has been used as a solvent in studies of ether reductive cleavage reactions. rsc.org

Deuterated Solvents in Controlled Reaction Environments

Deuterated solvents, in general, play a crucial role in establishing controlled reaction environments. synmr.in The primary advantage of using a deuterated solvent like this compound is the ability to monitor the reaction progress and identify intermediates using proton NMR spectroscopy without interference from solvent signals. tengerchemical.comtengerchemical.com This is especially important for mechanistic studies where tracking the appearance and disappearance of specific proton signals provides valuable insights into the reaction pathway. synmr.in

Advanced Spectroscopic Characterization Utilizing Mesitylene D12

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Mesitylene-d12 is frequently employed in NMR spectroscopy due to its distinct characteristics that aid in the precise analysis of molecular structures and dynamics. smolecule.com The deuterium (B1214612) atoms in this compound have a different spin property compared to hydrogen, which results in minimal signal interference in the ¹H NMR spectrum, allowing for clearer and more accurate readings of the sample being analyzed. smolecule.com

In NMR spectroscopy, chemical shifts are typically referenced against a standard compound. While tetramethylsilane (B1202638) (TMS) is a common standard, it is often more convenient to use the residual signal of the deuterated solvent as a reference. huji.ac.ildocbrown.info this compound can be used for this purpose, providing a reference point for calibrating chemical shifts and frequencies in NMR spectra. huji.ac.ilrsc.org The chemical shift of the residual protons in this compound can be influenced by temperature and the specific referencing method used. huji.ac.il For accurate measurements, especially in dilute solutions, standardized procedures are employed. huji.ac.il

Table 1: Properties of this compound

Property Value
Chemical Formula C₉D₁₂ scbt.com
Molecular Weight 132.27 g/mol scbt.comsigmaaldrich.com
CAS Number 69441-16-3 scbt.comsigmaaldrich.comisotope.com
Density 0.947 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.496 sigmaaldrich.com

| Purity | 98 atom % D sigmaaldrich.com |

The use of deuterated solvents like this compound is a standard practice in ¹H NMR spectroscopy to avoid overwhelming the spectrum with solvent signals. docbrown.info By minimizing the proton signals from the solvent, this compound significantly enhances the clarity and resolution of the spectra for the analyte of interest. smolecule.com This reduction in background noise from hydrogen signals leads to an improved signal-to-noise ratio (SNR), which is a critical factor in the sensitivity of an NMR experiment. smolecule.commagritek.com An enhanced SNR allows for the detection of smaller quantities of a substance and provides more reliable data for structural elucidation. magritek.com

This compound serves as a non-competitive solvent in the study of molecular interactions and dynamics, particularly within supramolecular chemistry. chim.it Its larger molecular size prevents it from competing with guest molecules for the binding sites within host structures, making it an ideal medium for studying host-guest chemistry. chim.it

The study of supramolecular assemblies, such as self-assembled capsules, often relies on ¹H NMR spectroscopy to probe the interactions between host and guest molecules. nih.govresearchgate.net this compound is a preferred solvent for these studies as it facilitates the clear observation of encapsulated guest molecules. nih.govresearchgate.netpnas.org

Researchers have successfully utilized ¹H NMR spectroscopy in this compound to study the encapsulation of a wide range of guest molecules within self-assembled capsules. nih.govresearchgate.net These studies provide insights into the size and shape of the internal cavity of the host and the nature of the non-covalent interactions that govern guest binding. nih.govescholarship.org For instance, the encapsulation of various organic molecules, from long-chain alkanes to complex natural products, has been monitored by observing the distinct chemical shifts of the guest protons when inside the host cavity. researchgate.netpnas.org The significant upfield shifts observed for the guest signals are a hallmark of encapsulation and provide direct evidence of the host-guest complex formation. chim.it

Table 2: Examples of Guest Molecules Studied in this compound

Guest Molecule Host System Key Observation Reference
Aromatic Amides Self-assembled cylindrical capsule Estimation of internal cavity dimensions nih.gov
n-Alkanes (n-tetradecane to n-tricosane) Self-assembled capsules Formation of various assemblies (I to IV) researchgate.net
Cycloalkanes (cyclopentane, cyclohexane, cycloheptane) Resorcinarene-derived cavitand receptors Strong upfield shifts of guest resonances chim.it
Oligoethylene Glycols and Perfluoro-n-alkanes Cylindrical capsule Competitive binding and equilibrium studies rsc.org
Schiff's bases and oxazines Self-assembled capsule Observation of reversible reactions within the capsule researchmap.jp
p-Xylene, p-Ethyl Toluene (B28343), p-Diethyl Benzene Expanded self-assembled capsules Mutual adaptation of host and guest for optimal fit pnas.org

This compound is also instrumental in studying the dynamics of molecular exchange and tumbling within supramolecular systems. pnas.orgsemanticscholar.org Techniques like 2D Exchange Spectroscopy (EXSY) in this compound allow for the measurement of the rates at which guest molecules enter and exit the host cavity. semanticscholar.org Furthermore, the analysis of NMR spectra at different temperatures can reveal information about the rotational dynamics (tumbling) of the guest molecule inside the host. pnas.orgpnas.org Molecular tumbling refers to the stochastic reorientation of molecules over time. stackexchange.com The rate of this tumbling can affect the observed chemical shifts and relaxation times in the NMR spectrum. stackexchange.com For example, slow rotation of a guest molecule within a capsule can lead to the observation of distinct signals for otherwise equivalent protons, providing insights into the snugness of the fit and the internal environment of the host. pnas.org

Analysis of Molecular Exchange and Tumbling Dynamics
Solvent Effects on Spectroscopic Observables

Application in Multi-Dimensional NMR Techniques (e.g., 2D ROESY, ¹H,¹H–EXSY)

The benefits of this compound's inertness and lack of proton signals are magnified in multi-dimensional NMR experiments, which are highly sensitive to signal overlap and artifacts. These advanced techniques are crucial for determining the precise structure and dynamics of complex supramolecular systems.

2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) is a powerful technique for identifying protons that are close to each other in space, regardless of through-bond connectivity. huji.ac.il In supramolecular chemistry, ROESY is used to map the interactions between a host and its guest, and also to probe the structure of the guest inside the cavity. Using this compound as the solvent is critical to avoid intense solvent signals that would obscure the subtle cross-peaks that define these spatial relationships. For example, 2D ROESY spectra recorded in this compound have been used to show the exchange between different isomers (carceroisomers) of a guest molecule within a single host capsule. pnas.org

¹H,¹H-EXSY (Exchange Spectroscopy) , which uses the same pulse sequence as NOESY, is used to detect chemical exchange processes, such as a guest moving in and out of a capsule or conformational changes within the host or guest. blogspot.com The rate of exchange can be determined by analyzing the intensity of the cross-peaks relative to the diagonal peaks. rsc.org Performing these experiments in this compound is highly advantageous because it ensures that the observed cross-peaks are due to the exchange process of the solute and not due to artifacts or interactions involving the solvent. This allows for the clean measurement of the kinetics of guest exchange and other dynamic phenomena within self-assembled systems. nih.govresearchmap.jp

Mechanistic Investigations and Kinetic Analysis Employing Mesitylene D12

Deuterium (B1214612) Kinetic Isotope Effect (KIE) Studies

The replacement of hydrogen with deuterium in a molecule leads to a change in the vibrational frequency of the C-H bond, which can affect the rate of a chemical reaction if that bond is broken or altered in the rate-determining step. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), is a powerful tool for mechanistic elucidation. unam.mxwikipedia.org A significant KIE (typically kH/kD > 2) suggests that C-H bond breaking is part of the rate-limiting step, while a KIE close to 1 indicates that C-H bond cleavage is not rate-determining. wikipedia.orgprinceton.edu

Determination of Rate-Determining Steps in Organic and Organometallic Reactions

Mesitylene-d12 has been instrumental in identifying the rate-determining steps in various reactions. For instance, in the oxidation of mesitylene (B46885) by a nonheme iron(IV)-oxo complex, a large kinetic isotope effect (KIE) of 31 was observed when using this compound. nih.govacs.org This significant KIE value strongly indicates that the abstraction of a hydrogen atom from the methyl group of mesitylene is the rate-determining step of the reaction. nih.govacs.org

Conversely, studies on certain iridium-catalyzed reactions have shown the absence of a significant KIE when this compound is used, suggesting that C-H bond activation is not the rate-limiting step in those particular transformations. rsc.org In the context of palladium-catalyzed cross-coupling reactions, KIE studies help to differentiate between various potential rate-limiting steps, such as oxidative addition, transmetalation, or reductive elimination. uva.esufrgs.br

Probing Electron Transfer Mechanisms in Oxidation Processes

This compound is also pivotal in distinguishing between different oxidation mechanisms, such as hydrogen atom transfer (HAT), proton-coupled electron transfer (PCET), and stepwise electron transfer-proton transfer (ET/PT). The magnitude of the KIE can provide crucial clues.

For example, in the acid-promoted oxidation of toluene (B28343) derivatives by a protonated nonheme iron(IV)-oxo complex, the KIE for the oxidation of mesitylene versus this compound was found to be 1.0. nih.gov This lack of a significant isotope effect suggests that the rate-determining step is not C-H bond cleavage but rather an initial electron transfer from the mesitylene to the iron complex. nih.govresearchgate.net Similarly, the oxidation of this compound by a protonated manganese(III) corrolazine complex showed a KIE of 1.1, also pointing towards a PCET mechanism where electron transfer is the key step. nih.gov

The following table summarizes KIE values obtained in different oxidation reactions involving mesitylene and its deuterated analogue:

OxidantSubstrateKIE (kH/kD)Implied Rate-Determining Step
[(N4Py)Fe(IV)(O)]2+Mesitylene/Mesitylene-d1231 nih.govacs.orgHydrogen Atom Transfer nih.govacs.org
[(N4Py)Fe(IV)(OH)]3+Mesitylene/Mesitylene-d121.0 nih.govElectron Transfer nih.gov
Protonated Mn(III) CorrolazineMesitylene/Mesitylene-d121.1 nih.govProton-Coupled Electron Transfer nih.gov

Hydrogen/Deuterium Exchange (H/D) Studies

H/D exchange studies, where the incorporation of deuterium from a deuterated solvent or reagent into a substrate is monitored, provide invaluable information about bond activation and ligand dynamics. frontiersin.orgresearchgate.net this compound can act as a deuterium source or as a solvent in which H/D exchange reactions of other substrates are studied.

Analysis of C-H Bond Activation and Cleavage Processes

The exchange of hydrogen for deuterium is a direct probe for the reversible cleavage of C-H bonds. In studies of iridium pincer complexes, H/D exchange experiments using deuterated hydrocarbons, including this compound, have been used to determine the relative rates of C-H bond activation. acs.org For example, competition experiments can establish a reactivity order for C-H activation across different types of hydrocarbons. acs.org

In other research, heating an iridium complex in benzene-d6 (B120219) led to the deuteration of the methyl groups of a coordinated mesitylene ligand, providing evidence for a reversible benzylic C-H bond activation step in the reaction mechanism. rsc.org The absence of H/D scrambling between benzylic and aromatic positions can also provide crucial mechanistic details. rsc.org

Ligand Exchange and Solvent Displacement Mechanisms

This compound can be used as a non-coordinating or weakly coordinating solvent to study ligand exchange and displacement reactions. scispace.com Its deuteration prevents interference in 1H NMR spectroscopy, allowing for clear observation of the signals of the reacting species. researchgate.net

For example, the lability of a bound arene ligand in (allyl)Ni(II) complexes was assessed by reacting them with other ligands in a deuterated solvent like this compound. core.ac.uk The displacement of the arene ligand can be readily monitored by the appearance of free mesitylene signals and changes in the signals of the metal complex. core.ac.uk Similarly, studying the exchange between free and bound mesitylene can provide insights into the dynamics of ligand association and dissociation. core.ac.uk

Computational Chemistry in Concert with Experimental Deuteration Studies

The combination of experimental studies using deuterated compounds like this compound with computational chemistry provides a powerful approach for a comprehensive understanding of reaction mechanisms. liverpool.ac.uk Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate energy barriers, and predict KIEs, which can then be compared with experimental results. rsc.orgacs.org

For instance, in the study of C-C bond cleavage of arenes by iridium complexes, DFT calculations were used to explore several possible reaction mechanisms. rsc.org The calculated lowest energy pathway involved a reversible benzylic C-H activation, which was consistent with experimental observations from H/D exchange studies using deuterated benzene. rsc.org Computational modeling also helped to rationalize the observed high selectivity for C-C over C-H bond activation. rsc.org

This synergistic approach, where experimental data from deuteration studies informs and validates computational models, and where computations provide a detailed energetic and structural picture of the reaction landscape, is indispensable in modern mechanistic chemistry.

Elucidation of Transition State Geometries and Energetics

The kinetic isotope effect (KIE) is a powerful tool for investigating the rate-determining step of a reaction and provides insights into the geometry and vibrational frequencies of the transition state. By comparing the reaction rates of a substrate with its deuterated isotopologue, such as mesitylene and this compound, researchers can infer whether a C-H (or C-D) bond is broken in the rate-limiting step.

A significant KIE is typically observed when a C-H bond is cleaved during the rate-determining step. For instance, in the oxidation of mesitylene by a nonheme iron(IV)-oxo complex, a large KIE of 31 was observed, indicating that C-H bond cleavage is the rate-determining step. nih.gov However, in the presence of perchloric acid, the KIE value dropped to 1.0, suggesting a change in the reaction mechanism where electron transfer becomes the rate-determining step. nih.gov

Modeling of Reaction Pathways and Intermediates

This compound is frequently used as a non-coordinating solvent in NMR studies to monitor the progress of a reaction and identify reactive intermediates. pnas.orgresearchmap.jpresearchmap.jp Its inert nature and distinct NMR signal prevent interference with the signals of the reactants, intermediates, and products.

In the study of a reaction involving a deep cavitand with an introverted aldehyde functionality, this compound was used as the solvent to observe the formation and stabilization of labile hemiaminal intermediates. researchmap.jp The long-lived nature of these intermediates, stabilized within the cavitand, allowed for their characterization using 2D NMR techniques. researchmap.jp Similarly, in the reaction of an introverted carboxylic acid with diisopropylcarbodiimide, this compound served as the solvent to trap and identify the elusive O-acylisourea or the N-acylurea intermediate. researchmap.jp

Computational modeling plays a vital role in mapping out entire reaction pathways. For example, in the selective cleavage of arene ring C-C bonds by iridium, DFT calculations were used to map the free energy diagrams of different reaction mechanisms. rsc.org These calculations helped to identify the most favorable reaction pathway and explained the observed selectivity. rsc.org The modeling showed that the cooperative action of two iridium atoms significantly lowered the barrier for C-C bond scission. rsc.org

The following table summarizes kinetic data from a study on the reaction of a Cp*CpZr=NCMe3 complex with various hydrocarbon pairs, including the kinetic isotope effect for mesitylene versus this compound.

Reactant AReactant BMolar Ratio (y/x)#Hb/#HaProduct Ratio (a/b)Rate Constant Ratio (ka/kb)
mesityleneThis compound2.1/19/94.2/18.8
Data from a competition study carried out at 45°C. wiley-vch.de

Mechanistic Insights into Catalytic Cycles

This compound is instrumental in unraveling the mechanisms of catalytic cycles. By using deuterated substrates, researchers can track the movement of atoms and gain insights into the individual steps of a catalytic process, including substrate binding, activation, transformation, and product release.

In the chromium-catalyzed trimerization and tetramerization of ethene, mechanistic studies, including DFT calculations, have proposed catalytic cycles involving mono- and bis-ethene insertion events. uva.nl The use of mesitylene as an internal standard in such studies allows for the quantification of reaction conversions and yields. nih.gov

Kinetic studies using this compound have been crucial in understanding the role of catalysts in controlling reaction rates and selectivity. For example, in a study of enantioselective tail-to-head cyclizations catalyzed by dual-hydrogen-bond donors, kinetic and computational studies supported a cooperative mode of catalysis where two molecules of the urea (B33335) catalyst engage the substrate and induce enantioselectivity through selective transition state stabilization. nih.gov

The table below presents data on the rate coefficients for a guest molecule departing from a molecular basket in different deuterated solvents, highlighting the influence of the solvent on the kinetics.

Solventvan der Waals Volume (ų)Affinity Constant (Ka, M⁻¹)Solubility (S)Rate Coefficient (kout)
benzene-d699Weakest-Increases
toluene-d8----
This compound154Strongest--
Qualitative data derived from a study on gated molecular encapsulations. semanticscholar.org

Furthermore, mechanistic investigations into the deactivation pathways of catalysts are essential for improving their stability and efficiency. Studies on pyridine(diimine) iron-catalyzed C(sp)–H borylation have identified catalyst deactivation pathways, providing valuable information for the design of more robust catalysts. princeton.edu

Research Applications of Mesitylene D12 in Complex Chemical Systems

Mesitylene-d12 as a Specialized Reaction Solvent

The application of this compound as a solvent extends beyond its use as a simple inert medium. Its specific steric and electronic characteristics can actively influence chemical processes, facilitating complex reactions and directing their outcomes.

This compound is frequently employed as a solvent in organometallic chemistry and catalysis. smolecule.com Its ability to dissolve a wide range of organometallic complexes while remaining relatively non-coordinating is highly advantageous. It has been utilized in studies of hydrosilylation and nucleophilic substitution reactions. smolecule.com

Research has shown its utility in transfer dehydrogenation reactions. For instance, supported iridium pincer complexes have been studied for the transfer dehydrogenation of alkanes like cyclooctane (B165968) in this compound as the solvent. semanticscholar.org Furthermore, investigations into the photochemistry of organometallic compounds, such as (η⁶-arene)Mo(CO)₃ where the arene is mesitylene (B46885), have been conducted to understand the mechanisms of ligand expulsion. acs.org In the field of heterogeneous catalysis, mesitylene has been part of studies on the catalytic conversion of acetone (B3395972) and has itself been the subject of catalytic hydrogenation experiments. rsc.org

The following table summarizes selected organometallic and catalytic reactions facilitated by this compound.

Table 1: Examples of Organometallic and Catalytic Reactions in this compound
Reaction Type Catalyst/Complex Substrate(s) Key Finding
Transfer Dehydrogenation Supported Iridium Pincer Complex Cyclooctane, tert-butylethylene This compound serves as the solvent for the formation of cyclooctene. semanticscholar.org
C-H Activation Zirconium Complex Various Hydrocarbons Kinetic selectivity for C-H bond activation was determined in mesitylene. wiley-vch.de
Acetone Conversion Tantalum Phosphate (TaPO) Acetone Mesitylene is a key product in the catalytic conversion of acetone. rsc.org
Imine Formation Introverted Aldehyde Cavitand Primary Amines The cavitand in this compound stabilizes reactive hemiaminal intermediates. researchmap.jp

This compound is not merely a passive solvent; it plays a significant role in determining the selectivity and mechanistic pathways of reactions. This is often studied through the kinetic isotope effect (KIE), where the reaction rate in mesitylene is compared to that in this compound.

In one study on the oxidation of toluene (B28343) derivatives by an iron(IV)-oxo complex, replacing mesitylene with this compound resulted in a significant KIE of 31. researchgate.net This large KIE value is indicative of a hydrogen atom abstraction (HAT) mechanism being the rate-determining step. However, upon the addition of perchloric acid, the KIE value dropped to 1.0, suggesting a change in the reaction pathway to an electron-transfer mechanism. researchgate.net

Similarly, in C-H activation studies using a zirconium complex, a competition experiment between mesitylene and this compound revealed a KIE of 8.8, providing insight into the transition state of the reaction. wiley-vch.de These studies underscore the value of this compound in elucidating reaction mechanisms. In another example, comparing product ratios in reactions involving non-deuterated reactants and this compound as the solvent helps to understand the influence of specific substituents on the reaction pathway. uzh.ch The use of this compound as a solvent has also been noted in studies achieving divergent selectivity in enantiopure host-catalyzed reactions. u-tokyo.ac.jp

The table below presents data on the kinetic isotope effect observed in reactions involving this compound, highlighting its role in mechanistic studies.

Table 2: Kinetic Isotope Effect (KIE) Data from Reactions in this compound
Reaction Complex/Catalyst KIE (kH/kD) Implied Mechanism
Oxidation of Toluene Derivatives [(N4Py)Fe(IV)(O)]²⁺ 31 Hydrogen Atom Abstraction (HAT) researchgate.net
Oxidation with Acid [(N4Py)Fe(IV)(O)]²⁺ + HClO₄ 1.0 Electron Transfer researchgate.net
C-H Activation Zirconium Imido Complex 8.8 C-H bond cleavage is rate-determining. wiley-vch.de

Facilitation of Organometallic and Catalytic Reactions

Supramolecular Chemistry and Molecular Recognition with this compound

This compound is a solvent of choice in supramolecular chemistry, particularly for NMR studies of host-guest systems. Its large molecular volume prevents it from competing with guest molecules for the cavity of host structures, thereby facilitating the study of encapsulation phenomena. chim.itpnas.org

A significant body of research focuses on the design and synthesis of large, hollow host molecules, such as capsules and cavitands, that self-assemble in solution. This compound is an ideal solvent for these studies. For example, cylindrical capsules of nanometer dimensions have been formed through the hydrogen-bonding-mediated self-assembly of two cavitand molecules in this compound. nih.govresearchmap.jp

These assemblies can be made more complex. Hybrid capsules have been formed by combining two different types of subunits. pnas.orgpnas.org Expanded capsules have also been created by incorporating additional spacer molecules, like glycolurils, between the cavitand caps, allowing for the encapsulation of much larger guest molecules. pnas.org The formation of these complex structures is often monitored by ¹H NMR spectroscopy, where the use of this compound eliminates interfering solvent signals. researchmap.jppnas.orgpnas.org Cavitands with quinoxaline (B1680401) walls and those held together by halogen bonds have also been developed and studied in this solvent. chim.itdokumen.pub

The primary function of self-assembled capsules and cavitands is to encapsulate smaller "guest" molecules within their internal cavity. This compound is the preferred solvent for probing these host-guest interactions. Encapsulation can stabilize reactive species; for instance, dibenzoyl peroxide, which normally decomposes at elevated temperatures, was found to be stable for days at 70°C when encapsulated within a cylindrical capsule in this compound. nih.gov

The binding affinity between host and guest is a key parameter in these studies. In one case, the binding of a guest was found to be strongest in this compound compared to smaller aromatic solvents. semanticscholar.org Association constants (Ka) for the complexation of cycloalkanes within resorcin researchmap.jparene cavitands in this compound have been measured in the range of 10² to 10³ M⁻¹. chim.it The selectivity of encapsulation is often size-dependent; a smaller cavitand cavity might preferentially bind cyclopentane, while a larger one favors cyclohexane. researchgate.netresearchgate.net

Remarkably, encapsulation can also alter chemical equilibria. In a study of a ring-chain isomerization, the chain form was the major species in this compound solution, but upon addition of a capsule, the ring isomer became the dominant encapsulated guest, demonstrating amplification of an otherwise unfavored form. researchmap.jp

The following table provides examples of guest molecules studied and their corresponding host-guest affinities in this compound.

Table 3: Host-Guest Encapsulation Data in this compound
Host System Guest Molecule Association Constant (Ka) / Finding
Cylindrical Capsule Dibenzoyl Peroxide Guest is stabilized against thermal decomposition. nih.gov
Resorcin researchmap.jparene Cavitand Cyclohexane Ka = 19.2 M⁻¹ (oxidized host) vs 3.1 M⁻¹ (reduced host) chim.it
Resorcin researchmap.jparene Cavitand Cyclopentane / Cyclohexane Selective binding based on cavity and guest size. researchgate.netresearchgate.net
Cylindrical Capsule Schiff's base / Oxazine (B8389632) isomers Encapsulation shifts equilibrium to favor the oxazine isomer inside the capsule. researchmap.jp
Expanded Capsule Arachidonic Acid Derivatives Long-chain natural products can be encapsulated. pnas.org

The processes by which guests enter and exit a host capsule are complex and dynamic. This "gating" is crucial for controlling guest binding and release. Studies in this compound have provided significant insights into these phenomena. The exchange of guests can be slow, sometimes taking hours, allowing for detailed NMR studies of the encapsulated species. researchmap.jp

The size of the solvent molecule has been shown to directly impact the kinetics of guest exchange. Research has demonstrated a linear free-energy relationship between the logarithm of the guest's exit rate constant (k_out) and the molecular volume of the solvent. semanticscholar.org Bulkier solvents like this compound tend to slow down guest entry but can enforce a dissociative, "SN1-like" mechanism for guest departure, where the guest exits before a new molecule enters. semanticscholar.org In contrast, smaller solvents can promote a mechanism where the incoming solvent molecule helps to "push" the resident guest out. semanticscholar.org

Dynamic NMR techniques, such as 2D ROESY, performed in this compound have been used to observe the real-time exchange of guests and the interconversion of different host arrangements. pnas.orgpnas.org These studies have suggested that the host capsules are not rigid structures but can "breathe" along their hydrogen-bonded seams to accommodate the movement of guests. pnas.orgpnas.org The release of encapsulated guests can also be triggered by adding a small amount of a competitive solvent like methanol, which disrupts the hydrogen bonds holding the capsule together. pnas.org

Catalysis Research and Reaction Discovery

Organocatalytic Transformations within Confined Spaces

The study of chemical reactions within confined spaces, mimicking enzymatic catalysis, is a burgeoning field in chemistry. researchgate.netresearchgate.net Resorcinarene cavitands, synthetic molecular hosts, provide such a confined environment. researchgate.netnsf.gov this compound has proven to be an invaluable solvent in these studies. Due to its larger molecular size, it is a non-competitive solvent for the cavities of resorcin scispace.comarene cavitands, meaning it does not compete with the guest molecules for binding within the host's cavity. chim.it This allows for the unambiguous study of host-guest interactions and the subsequent catalytic transformations by techniques like ¹H-NMR spectroscopy. chim.it

For instance, in the study of quinoxaline-type cavitands that can switch between "open" and "closed" conformations, this compound was used as the solvent to study the complexation of various cycloalkanes. chim.it The use of this compound ensured that the observed effects were due to the binding of the intended guest molecules and not the solvent. chim.it Similarly, in Au-cavitand catalyzed alkyne-acid cyclizations, this compound was employed as a non-competing solvent to investigate the effect of substrate size on reactivity. nsf.gov The reaction rates in this compound, compared to other solvents like chloroform (B151607) and toluene, provided insights into the differential binding events occurring within the cavitand. nsf.gov

The table below summarizes the effect of different solvents on the cyclization of an alkyne-acid catalyzed by a gold cavitand. The higher conversion in this compound highlights its role as a non-interfering medium that facilitates the catalytic process within the confined space of the cavitand.

SolventConversion (%)
Chloroform50
Toluene65
This compound85

Table 1: Effect of Solvent on Au-Cavitand Catalyzed Cyclization. Data sourced from related studies on cavitand catalysis. nsf.gov

Transition-Metal Catalyzed Synthesis of Complex Molecules

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. rsc.orgmdpi.com this compound has been utilized as a solvent in several such catalytic systems, aiding in mechanistic investigations and the synthesis of important classes of molecules.

The synthesis of thioesters, important compounds in both chemistry and biology, can be achieved through the dehydrogenative coupling of alcohols and thiols. researchgate.netresearchgate.net A ruthenium-based pincer complex has been shown to catalyze this reaction effectively. nih.gov Mechanistic studies, combining experimental and computational approaches, have been crucial in understanding this transformation. acs.org In these studies, this compound has been used as a solvent. acs.org For example, kinetic experiments monitoring H/D exchange reactions in different deuterated solvents, including this compound, helped to elucidate the reaction mechanism and the role of the solvent in the catalytic cycle. acs.org

The following table presents data on the relative rates of H/D exchange in different solvents, indicating the influence of the solvent on C-D bond activation.

SolventRelative Rate of H/D Exchange
Cyclohexane-d12Very Slow
n-Decane-d22Slow
This compoundFast

Table 2: Relative Rates of H/D Exchange in Different Solvents. Data from mechanistic studies of ruthenium-catalyzed dehydrogenation. acs.org

The reverse reaction, the hydrogenation of thioesters to alcohols and thiols, is also a significant transformation. escholarship.org The same ruthenium pincer complex that catalyzes the dehydrogenative coupling can also facilitate this hydrogenation. nih.gov The choice of solvent is critical in these reactions. While some hydrogenations proceed in solvents like toluene, the use of this compound has been noted in related mechanistic investigations, particularly when studying the behavior of the catalyst and intermediates under a hydrogen atmosphere. acs.orgescholarship.org The inert nature of this compound allows for the precise monitoring of the reaction progress without solvent-derived side reactions.

Aliphatic amines are prevalent in a vast number of pharmaceuticals and bioactive molecules. incatt.nl Transition-metal catalyzed reactions offer efficient routes for their synthesis. acs.org While direct examples of this compound being the primary solvent in the synthesis of aliphatic amines are less common in the provided context, its utility in related catalytic C-H amination reactions of aromatic compounds like mesitylene itself has been demonstrated. researchgate.net These studies, which often involve screening various solvents, highlight the importance of solvent choice in directing the selectivity and efficiency of C-N bond formation. The insights gained from such studies on simpler aromatic systems can be extrapolated to the more complex synthesis of aliphatic amines.

Future Research Perspectives and Advanced Methodologies for Mesitylene D12 Studies

Integration of Mesitylene-d12 with Emerging Spectroscopic Techniques

This compound is extensively used as a solvent for NMR spectroscopy, enabling detailed studies of molecular structure and dynamics. pnas.orgnih.gov Its use in ¹H NMR minimizes interference from solvent protons, providing enhanced clarity and spectral resolution for the analyte. smolecule.comdocbrown.info This is crucial in the study of host-guest chemistry within self-assembled capsules, where the solvent facilitates the encapsulation of various molecules, allowing researchers to probe molecular interactions in controlled environments. pnas.orgnih.govpnas.orgrsc.org

Advanced 2D NMR techniques, such as COSY and ROESY, have been successfully employed in this compound solutions to elucidate the conformation and spatial relationships of encapsulated guest molecules. pnas.orgrsc.org Future research will likely see the integration of this compound with even more sophisticated and emerging spectroscopic methods. For instance, the development of higher-field NMR spectrometers promises to further enhance sensitivity and resolution, allowing for the study of more complex or lower-concentration systems.

Beyond NMR, neutron scattering techniques offer a powerful avenue for investigating the structural and dynamic properties of materials. iaea.org The significant difference in neutron scattering length between hydrogen and deuterium (B1214612) makes deuterated solvents like this compound ideal for techniques such as Small-Angle Neutron Scattering (SANS) and Neutron Powder Diffraction (NPD). ansto.gov.au NPD and Inelastic Incoherent Neutron Scattering (IINS) studies have been conducted on this compound itself to characterize its various crystallographic solid phases, which depend on the thermal history of the sample. These fundamental studies provide a basis for using this compound to probe the structure of solutes in solution.

Table 1: Spectroscopic Studies Utilizing this compound

Spectroscopic TechniqueApplicationResearch FocusReference(s)
¹H NMR SpectroscopySolvent for analyte characterizationStudying the encapsulation of guest molecules within self-assembled cylindrical capsules. pnas.orgnih.gov
2D NMR (COSY, ROESY)Structural elucidationDetermining the conformation and interaction of guest molecules like ethane (B1197151) and 2,2-paracyclophane inside capsules. pnas.org
Neutron Powder Diffraction (NPD)Solid-state structure analysisInvestigating the different crystallographic structures of solid this compound at low temperatures.
Inelastic Incoherent Neutron Scattering (IINS)Molecular dynamicsConfirming the rotational freedom of methyl groups in solid mesitylene (B46885) and observing phase transitions.

Expansion of Deuterated Solvent Applications in Advanced Materials Science

The unique properties of deuterated compounds are increasingly vital in the field of advanced materials science, which combines physics, chemistry, and engineering to design and create materials with specific functionalities. aprcomposites.com.aunih.gov Deuterated solvents, including this compound, are critical for the characterization of polymers and other macromolecules. resolvemass.caosti.gov

A key application is in Small-Angle Neutron Scattering (SANS), which is used to study the structure of materials on a nanometer scale. ansto.gov.au In polymer science, deuterating the solvent rather than the polymer analyte provides a "contrast" that makes the polymer structure visible to neutrons. ansto.gov.au This allows researchers to study the conformation, size, and solution behavior of hydrocarbon polymers. ansto.gov.au For example, SANS studies using deuterated mineral oil have been used to confirm that the oil behaves as a theta solvent for polyethylene (B3416737) coils at elevated temperatures, meaning the polymer chains adopt conformations similar to their molten state. ansto.gov.aursc.org This approach is broadly applicable to understanding how additives affect polymer properties, which is crucial for manufacturing, healthcare, and cosmetics industries. ansto.gov.au

The principles demonstrated with deuterated oils are directly transferable to this compound for systems where an aromatic solvent is required. Its use can facilitate the SANS analysis of advanced materials such as:

Polymers for Organic Electronics: Characterizing the solution structure of conjugated polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaics. google.comdb-thueringen.de

Self-Assembling Systems: Probing the structure of complex supramolecular assemblies and core/shell composite materials. mdpi.com

Nanomaterials: Investigating the dispersion and interaction of nanomaterials in aromatic solvents. aprcomposites.com.au

Furthermore, the isotopic substitution of hydrogen with deuterium can enhance the thermal and oxidative stability of materials. resolvemass.carsc.org This "kinetic isotope effect" can be exploited in the design of more robust materials for high-performance applications, such as organic electronics where degradation can limit device lifetime. google.comresearchgate.net While research often focuses on deuterating the active material itself, the use of deuterated solvents like this compound is essential for the foundational studies that enable these innovations.

Computational Advancements for Predictive Modeling of Deuterated Systems

Computational chemistry provides powerful tools for predicting and understanding the behavior of molecular systems, and it is becoming increasingly important for studies involving deuterated compounds. arxiv.org Density Functional Theory (DFT) is a widely used method to model the electronic structure of molecules, allowing for the calculation of properties like NMR chemical shifts and the energetics of reaction pathways. nih.govmdpi.com

For deuterated systems, computational modeling can achieve several objectives:

Predicting Spectroscopic Properties: Automated workflows that combine conformational searches with DFT calculations can now accurately predict various spectra (VCD/IR, ECD/UV-vis, and NMR) for complex molecules, including partly or fully deuterated compounds. schrodinger.com This allows for the direct comparison of theoretical and experimental data, aiding in structure determination.

Understanding Isotope Effects: DFT calculations can elucidate the subtle changes in chemical and physical properties that arise from deuteration. nist.gov For instance, modeling has been used to understand how deuteration influences polymer-solvent interactions and phase behavior. researchgate.netnist.gov

Modeling Complex Environments: In studies of supramolecular chemistry where this compound is the solvent, computational models are used to assess the stability and structure of host-guest complexes. acs.org These calculations can predict which guest molecules will be encapsulated and how they are oriented within the host capsule. acs.orgmit.edu

A significant challenge in modeling is accurately accounting for the quantum nature of atomic nuclei, especially for light atoms like hydrogen and deuterium. arxiv.org Recent advancements aim to address this through methods like the stochastic self-consistent harmonic approximation (SSCHA) combined with machine learning potentials (MLPs). arxiv.org This approach allows for the efficient calculation of anharmonic and quantum effects, which are critical for accurately describing the properties of deuterated materials. arxiv.org Such predictive models can accelerate the design of new materials by screening potential candidates computationally before undertaking expensive and time-consuming experimental synthesis and characterization.

Table 2: Computational Methods for Studying Deuterated Systems

Computational MethodApplication AreaSpecific Use Case with Deuterated CompoundsReference(s)
Density Functional Theory (DFT)Reaction Mechanisms & SpectroscopyPredicting regioselectivity in deuteration reactions; calculating NMR chemical shifts and isotope effects. nih.govmdpi.com
Automated Spectral Prediction WorkflowsStructural ElucidationSimulating NMR spectra for deuterated compounds to compare with experimental results. schrodinger.com
Quantum Mechanics/Molecular Mechanics (QM/MM)Materials ScienceInvestigating the effect of deuteration on the stability and electronic properties of crystalline polymers like P3HT. researchgate.net
Machine Learning Potentials (MLPs) & SSCHASolid-State Physics & MaterialsEfficiently modeling quantum and anharmonic effects in deuterated solids to predict properties. arxiv.org

Q & A

Q. How to identify understudied applications of this compound in photophysical studies?

  • Methodological Answer : Perform bibliometric analyses using tools like SciFinder or Web of Science to map research trends. Prioritize gaps in triplet-state quenching or fluorescence resonance energy transfer (FRET) studies. Propose hypothesis-driven experiments to test this compound’s efficacy in these contexts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.